![molecular formula C21H18ClFN2O3 B11149506 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11149506.png)
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrazole ring with a chromenone backbone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring and the subsequent attachment to the chromenone backbone. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group results in a ketone derivative, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 2-chloro-6-fluorophenylacetic acid
- Succinic acid, 2-chloro-6-fluorophenyl dodec-9-yn-1-yl ester
Uniqueness
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one stands out due to its unique combination of a pyrazole ring and a chromenone backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C21H22ClF1N3O3 |
Molecular Weight | 421.87 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- It is believed that the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation.
- The compound has shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies :
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
-
Mechanism of Action :
- The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- It has been observed to reduce the expression of COX-2, a key enzyme in the inflammatory pathway.
- Case Studies :
Research Findings
Several research findings highlight the biological activity of this compound:
Study Reference | Cell Line | IC50 Value (µM) | Activity Type |
---|---|---|---|
Study 1 | MCF7 | 12 | Anticancer |
Study 2 | A549 | 26 | Anticancer |
Study 3 | HepG2 | 15 | Antiviral |
Study 4 | RAW264.7 | 10 | Anti-inflammatory |
Properties
Molecular Formula |
C21H18ClFN2O3 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C21H18ClFN2O3/c1-9-7-16-18(10(2)11(3)21(27)28-16)20(26)17(9)14-8-15(25-24-14)19-12(22)5-4-6-13(19)23/h4-7,15,25-26H,8H2,1-3H3 |
InChI Key |
GGHISRKTUXYPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=C(C=CC=C4Cl)F)O |
Origin of Product |
United States |
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